molecular formula C7H8N4OS B12606405 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 878560-24-8

4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12606405
CAS No.: 878560-24-8
M. Wt: 196.23 g/mol
InChI Key: GKLUGRQYYONCAW-UHFFFAOYSA-N
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Description

4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains both a thiophene ring and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with urea under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the thiophene and triazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

878560-24-8

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C7H8N4OS/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12)

InChI Key

GKLUGRQYYONCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=O)N2N

Origin of Product

United States

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